2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
CAS No.: 15308-01-7
Cat. No.: VC21335187
Molecular Formula: C14H10Cl3NO
Molecular Weight: 314.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 15308-01-7 |
---|---|
Molecular Formula | C14H10Cl3NO |
Molecular Weight | 314.6 g/mol |
IUPAC Name | 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide |
Standard InChI | InChI=1S/C14H10Cl3NO/c15-9-13(19)18(10-5-2-1-3-6-10)14-11(16)7-4-8-12(14)17/h1-8H,9H2 |
Standard InChI Key | BPEUHDIEZQWRGC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)CCl |
Canonical SMILES | C1=CC=C(C=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)CCl |
Structural Characteristics and Identification
2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is a synthetic organic compound with the molecular formula C₁₄H₁₀Cl₃NO. It is identified by the CAS number 15308-01-7 and is characterized by three chlorine atoms strategically positioned in its structure: one on the acetamide group and two on the dichlorophenyl ring . The structure features an acetamide linkage between a phenyl group and a 2,6-dichlorophenyl group, creating a unique chemical arrangement that contributes to its distinct reactivity and potential applications.
Chemical Identifiers
The compound is cataloged in various chemical databases and can be identified using several standard chemical identifiers. These systematic identifiers ensure accurate identification across different chemical information systems and research publications. The compound's IUPAC name provides a standardized nomenclature that explicitly describes its chemical structure.
Physicochemical Properties
The physicochemical properties of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide determine its behavior in various chemical and biological systems. These properties influence its solubility, reactivity, and potential applications in pharmaceutical research and organic synthesis.
Physical Properties
The compound exists as a solid at room temperature with a well-defined melting point, indicating its crystalline nature. Its high boiling point suggests strong intermolecular forces, likely due to the presence of the amide group capable of hydrogen bonding .
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₀Cl₃NO |
Molecular Weight | 314.594 g/mol |
Physical State | Solid |
Melting Point | 143-145°C |
Boiling Point | 487.5°C at 760 mmHg |
Density | 1.411 g/cm³ |
Flash Point | 248.6°C |
Chemical Properties
The compound's chemical properties are influenced by its functional groups, particularly the reactive chloroacetamide moiety and the aromatic rings. The presence of three chlorine atoms contributes to its unique reactivity profile and potential biological activities.
Property | Value |
---|---|
Exact Mass | 312.983 |
LogP | 4.89690 |
Polar Surface Area (PSA) | 20.31000 |
Vapor Pressure | 1.18E-09 mmHg at 25°C |
Index of Refraction | 1.633 |
The relatively high LogP value (4.89690) indicates significant lipophilicity, suggesting good membrane permeability - a property valuable for potential pharmaceutical applications. The moderate polar surface area (20.31000) further supports its potential to cross biological membranes .
Synthesis and Preparation Methods
The synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide involves specific chemical reactions and conditions to ensure high yield and purity. Understanding these synthetic routes is essential for researchers seeking to prepare or modify this compound for various applications.
Synthetic Routes
The synthesis typically involves the reaction of 2,6-dichloroaniline with chloroacetyl chloride in the presence of a base such as pyridine, followed by treatment with phenylamine. This multistep process requires careful control of reaction conditions to optimize yield and minimize unwanted side products.
Reaction Conditions
The reaction conditions for synthesizing 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide generally include:
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Temperature range: Room temperature to 50°C
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Suitable solvents: Dichloromethane or toluene
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Reaction time: Typically 2-4 hours
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Base catalysts: Pyridine or other suitable bases
Purification Methods
Chemical Reactivity
2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide exhibits reactivity patterns characteristic of its functional groups, particularly the reactive chlorine atoms and the acetamide group. These reactivity patterns determine its potential applications in organic synthesis and pharmaceutical development.
Substitution Reactions
The chlorine atoms, especially the one in the acetamide group, can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alcohols. These reactions can produce valuable derivatives with potentially enhanced biological activities or altered physicochemical properties.
Oxidation and Reduction Reactions
The compound can undergo oxidation to form corresponding N-oxides, while reduction of the acetamide group using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can yield corresponding amines. These transformation reactions expand the compound's utility as a synthetic intermediate.
Biological Activities
Research suggests that 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide and related derivatives may possess various biological activities that could be relevant for pharmaceutical applications.
Anti-inflammatory Effects
Some derivatives of this compound class have been investigated for potential anti-inflammatory properties, functioning similarly to non-steroidal anti-inflammatory drugs (NSAIDs). These effects may involve inhibition of specific enzymes or interaction with cellular signaling pathways involved in inflammatory responses.
Analgesic Properties
Research has indicated potential analgesic (pain-relieving) activity for certain derivatives and analogs of this compound. This property, combined with potential anti-inflammatory effects, suggests possible applications in pain management pharmaceuticals.
Research Applications
2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide serves as an important intermediate in various research contexts, contributing to advancements in both chemical and pharmaceutical sciences.
Pharmaceutical Research
The compound has relevance in pharmaceutical research, particularly as an intermediate in the synthesis of biologically active compounds. Its structural features make it a valuable building block for developing compounds with potential therapeutic applications.
Chromatographic Studies
In chromatographic research, this compound has been studied regarding its elution behavior, particularly in relation to compounds like diclofenac. The reversal of elution order in preparative chromatography has been noted as important for purification purposes, highlighting its significance in analytical chemistry.
Comparative Analysis
2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide can be compared with similar compounds to understand structure-activity relationships and identify unique characteristics that contribute to its specific properties.
Structural Analogs
Comparing this compound with structural analogs such as 2-Chloro-N-(2,6-dimethylphenyl)-N-phenylacetamide or 2-Chloro-N-(2,6-dichlorophenyl)acetamide provides insights into how specific structural elements influence physicochemical properties and biological activities.
Uniqueness Factors
The presence of three chlorine atoms provides unique reactivity and properties compared to similar structures with different substitution patterns. These unique structural features contribute to the compound's potential applications in pharmaceutical research and organic synthesis.
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